Ethyl 3-hydroxy-5-methylbenzoate chemical properties
Ethyl 3-hydroxy-5-methylbenzoate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-hydroxy-5-methylbenzoate
Abstract
Ethyl 3-hydroxy-5-methylbenzoate is a substituted aromatic ester that serves as a valuable intermediate in organic synthesis. Its unique trifunctional structure—comprising a phenolic hydroxyl group, an ester, and a substituted benzene ring—offers multiple reaction sites for molecular elaboration. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and reactivity. It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a building block in the design and synthesis of complex molecules and active pharmaceutical ingredients.
Molecular Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise identity. Ethyl 3-hydroxy-5-methylbenzoate is an organic compound featuring a benzene ring substituted with hydroxyl, methyl, and ethyl carboxylate groups at positions 1, 3, and 5, respectively.
Caption: 2D Structure of Ethyl 3-hydroxy-5-methylbenzoate.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | ethyl 3-hydroxy-5-methylbenzoate | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| CAS Number | 1126430-75-8 | [1] |
| Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1)C)O | [1] |
| InChI Key | GZPRTJJDLQPGAW-UHFFFAOYSA-N |[1] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various systems, influencing everything from solubility in reaction solvents to its absorption and distribution in biological systems. While experimental data for Ethyl 3-hydroxy-5-methylbenzoate is not widely published, computational models provide reliable estimates.
Table 2: Computed Physicochemical Properties
| Property | Value | Comments | Reference |
|---|---|---|---|
| XLogP3 | 2.2 | Indicates moderate lipophilicity, suggesting solubility in organic solvents and limited solubility in water. | [1] |
| Hydrogen Bond Donor Count | 1 | The single phenolic hydroxyl group can act as a hydrogen bond donor. | [1] |
| Hydrogen Bond Acceptor Count | 3 | The two oxygen atoms of the ester group and the one hydroxyl oxygen can act as hydrogen bond acceptors. | [1] |
| Rotatable Bond Count | 3 | Provides conformational flexibility, primarily around the ester linkage and the C-C bond to the ring. |[1] |
Based on structurally similar compounds like Ethyl 3-hydroxybenzoate (m.p. 71-73 °C) and Methyl 3-hydroxybenzoate (m.p. 70-72 °C), it is predicted that Ethyl 3-hydroxy-5-methylbenzoate is a solid at room temperature with a comparable melting point.[2]
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of a molecule is paramount for its practical application. Ethyl 3-hydroxy-5-methylbenzoate is most commonly prepared via Fischer esterification, a cornerstone reaction in organic chemistry.
Synthetic Pathway: Fischer Esterification
This reaction involves the acid-catalyzed condensation of a carboxylic acid (3-hydroxy-5-methylbenzoic acid) with an alcohol (ethanol). The causality behind this choice is its efficiency and the use of readily available, inexpensive starting materials. The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is reversible, so to maximize the yield of the ester, water is typically removed as it forms, driving the equilibrium forward according to Le Châtelier's principle.[3]
Caption: Generalized workflow for the synthesis of Ethyl 3-hydroxy-5-methylbenzoate.
Experimental Protocol: Fischer Esterification Synthesis
This protocol is a self-validating system, as the purity of the final product can be rigorously assessed using the spectroscopic methods detailed in the next section.
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Setup: To a round-bottom flask equipped with a reflux condenser, add 3-hydroxy-5-methylbenzoic acid (1.0 eq) and anhydrous ethanol (10-20 eq, serving as both reactant and solvent).
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Catalysis: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture. The acid acts as a catalyst and is essential for the reaction to proceed at a reasonable rate.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
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Workup: Cool the reaction mixture to room temperature. Slowly pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Chemical Reactivity
The molecule's functionality allows for selective chemical transformations:
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Phenolic -OH: This group can undergo O-alkylation or O-acylation to generate ethers and esters, respectively. It also makes the aromatic ring highly activated towards electrophilic substitution.
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Ester Group: Susceptible to nucleophilic attack. It can be hydrolyzed back to the parent carboxylic acid under acidic or basic (saponification) conditions.
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Aromatic Ring: The ring is activated by the electron-donating -OH and -CH₃ groups. Electrophilic aromatic substitution (e.g., nitration, halogenation) will be directed primarily to the positions ortho and para to the powerful hydroxyl directing group.
Spectroscopic Characterization
Spectroscopic analysis is non-negotiable for verifying the identity and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.
Caption: A standard workflow for the structural elucidation of an organic compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Ethyl 3-hydroxy-5-methylbenzoate is expected to show several characteristic absorption bands.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Significance |
|---|---|---|---|
| ~3300 (broad) | Phenolic -OH | O-H stretch | Confirms the presence of the hydroxyl group. |
| 3100-3000 | Aromatic C-H | C-H stretch | Indicates the aromatic ring. |
| 3000-2850 | Aliphatic C-H | C-H stretch | Corresponds to the ethyl and methyl groups. |
| ~1715 (strong) | Ester C=O | C=O stretch | A strong, sharp peak characteristic of the ester carbonyl.[4] |
| ~1600, ~1470 | Aromatic C=C | C=C stretch | Confirms the benzene ring backbone. |
| ~1300-1200 | Ester C-O | C-O stretch | Indicates the ester linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
Table 4: Predicted ¹H NMR Signals
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.3-1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~2.3-2.4 | Singlet (s) | 3H | Ar-CH₃ |
| ~4.3-4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~5.0-6.0 | Broad Singlet (br s) | 1H | Ar-OH |
| ~6.8-7.5 | Multiplet/Singlets | 3H | Aromatic Protons (Ar-H ) |
Table 5: Predicted ¹³C NMR Signals
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~166 | Ester Carbonyl (C =O) |
| ~158 | Ar-C -OH |
| ~140 | Ar-C -CH₃ |
| ~115-130 | Aromatic C H and C -COOEt |
| ~61 | -O-CH₂ -CH₃ |
| ~21 | Ar-CH₃ |
| ~14 | -O-CH₂-CH₃ |
Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern, confirming its elemental composition.
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Molecular Ion (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the compound [C₁₀H₁₂O₃]⁺.
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Key Fragments: Expect to see fragments corresponding to the loss of the ethoxy group ([M-45]⁺) or the ethyl group ([M-29]⁺).
Applications in Research and Development
While not an end-product itself, Ethyl 3-hydroxy-5-methylbenzoate is a strategic intermediate. In drug discovery, scaffolds containing hydroxylated benzoic acids are common starting points for developing new therapeutics. The three distinct functional groups offer handles for combinatorial chemistry and fragment-based drug design, allowing for the systematic exploration of chemical space to optimize biological activity. Its structure makes it a suitable precursor for synthesizing more complex molecules, including natural product analogues and specialized polymers.[5][6]
Safety and Handling
Comprehensive toxicological data for Ethyl 3-hydroxy-5-methylbenzoate is not available. Therefore, a conservative approach to handling is required, based on data from structurally related chemicals.
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Hazard Classification (Predicted): Based on analogous compounds like Ethyl 3-hydroxybenzoate and 3-Hydroxy-5-methylbenzoic acid, this compound should be treated as potentially harmful if swallowed, and as a skin and respiratory irritant.[7]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
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Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.
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The Good Scents Company. (n.d.). ethyl 3-methyl benzoate, 120-33-2. The Good Scents Company. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxy-5-methylbenzoate. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Hydroxy-5-methylbenzoic acid. PubChem. [Link]
- Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
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NIST. (n.d.). Ethyl 3-hydroxybenzoate. NIST WebBook. [Link]
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Wikipedia. (n.d.). Methyl benzoate. Wikipedia. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
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Wikipedia. (n.d.). Amphetamine. Wikipedia. [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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